tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS: Not explicitly provided, see Refs ) is a spirocyclic tertiary amine featuring a bicyclic framework with an amino group at position 1 and a tert-butyloxycarbonyl (Boc) protective group on the nitrogen at position 6. Its synthesis involves multi-step processes, including functional group transformations such as hydroxylation, cyanidation, and Boc protection/deprotection, as demonstrated in analogous spirocyclic systems .
Properties
IUPAC Name |
tert-butyl 4-amino-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUVGPTCBYZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate serves as a fundamental building block for synthesizing more complex organic compounds. Its spirocyclic nature allows researchers to study ring strain and reactivity, facilitating the development of novel chemical entities .
Synthesis Techniques :
Several synthetic pathways have been explored for the efficient production of this compound, including:
- Nucleophilic substitution reactions
- Coupling reactions with other spirocyclic compounds
These methods yield high purity and enable modifications that enhance biological activity .
Biology and Medicine
The compound is being investigated for its pharmacological potential, particularly as a candidate for drug development. Its structural features allow it to interact with various biological targets, making it a promising pharmacophore.
Mechanism of Action :
Research indicates that this compound can modulate the activity of specific enzymes or receptors, which may be beneficial in treating conditions such as anxiety, depression, and chronic pain by inhibiting fatty acid amide hydrolase (FAAH) .
Case Studies :
- Antidepressant Effects : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential in mood regulation.
- Pain Modulation : Research indicated that compounds with similar structures could effectively reduce pain responses through endocannabinoid system modulation .
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for producing polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Biological Activity
tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1932311-86-8) is a compound of interest due to its potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those related to amino acids and neuropeptides.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various strains of bacteria, including multidrug-resistant organisms.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis.
- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various spirocyclic compounds, including this compound. The compound was found to significantly reduce neuronal cell death in vitro under oxidative stress conditions, indicating its potential as a neuroprotective agent .
Case Study: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was assessed against multiple strains of Acinetobacter baumannii. The results demonstrated that this compound exhibited potent antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving Boc protection, spirocyclic ring formation, and subsequent functionalization. A general approach involves coupling tert-butyl carbamate precursors with spirocyclic intermediates under anhydrous conditions (e.g., using DCM as a solvent and TEA as a base). For purity validation, high-resolution mass spectrometry (HRMS) and elemental analysis are critical. For example, HRMS-ESI can confirm the molecular ion ([M+H]+), while elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS data for structurally similar azaspiro compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved N95 respirators if dust or aerosols are generated .
- Storage : Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area to prevent degradation .
- Spill Management : Absorb spills with sand or vermiculite, transfer to labeled containers, and dispose of as hazardous waste .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify spirocyclic backbone and tert-butyl group presence. For example, tert-butyl carbamate protons typically resonate at δ ~1.4 ppm .
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for tert-Butyl-protected azaspiro compounds under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. If data is unavailable (as noted in SDS), perform isothermal stress testing at 40–60°C for 1–4 weeks .
- pH Stability : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via LC-MS. Note that tert-butyl esters are prone to hydrolysis under acidic conditions, requiring neutral pH for long-term storage .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 1-amino position (e.g., alkyl, aryl groups) to modulate steric and electronic effects. For example, fluorinated analogs may enhance metabolic stability .
- In Silico Modeling : Perform docking studies using crystallographic data of target kinases (e.g., DDR1) to predict binding affinities. Prioritize derivatives with improved steric complementarity .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., de-Boc intermediates, oxidation products). Calibrate with reference standards of common impurities .
- Limit of Detection (LOD) : Optimize MS parameters (e.g., ionization source: ESI+; resolution: >30,000) to detect impurities at <0.1% levels .
Q. How do enantiomeric impurities impact the pharmacological profile of this compound, and what chiral resolution methods are recommended?
- Methodological Answer :
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases to separate enantiomers. Validate resolution using polarimetric detection .
- Stereochemical Impact : Compare IC50 values of enantiomers in target assays. Even minor enantiomeric excess (ee) can significantly alter potency, as seen in kinase inhibitors .
Data Contradictions and Mitigation
Q. Why do SDS documents for related compounds lack ecotoxicological data, and how should researchers proceed?
- Methodological Answer :
- Gap Analysis : SDS gaps (e.g., no ecotoxicity data in ) necessitate independent testing. Use OECD guidelines (e.g., Daphnia magna acute toxicity assay) to assess environmental risks.
- Precautionary Measures : Treat the compound as potentially hazardous until data is available. Implement waste neutralization protocols (e.g., hydrolysis under basic conditions) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
